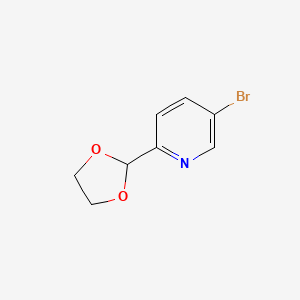

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCADPDVDFTZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 1,3 Dioxolan 2 Yl Pyridine

Strategies for Pyridine (B92270) Ring Functionalization and Regioselective Bromination

Achieving regioselective bromination at the 5-position of the pyridine ring is a critical challenge due to the inherent electronic properties of the heterocycle. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. Consequently, electrophilic attack, while generally sluggish, preferentially occurs at the C-3 and C-5 positions. Synthetic strategies are often designed to exploit these electronic effects or to employ alternative pathways to achieve the desired 5-bromo substitution pattern.

Electrophilic Bromination of Pyridine Precursors

Direct electrophilic bromination is a common method for preparing aryl bromides. nih.gov For pyridine derivatives, the reaction's success and regioselectivity are highly dependent on the nature of the substituents already present on the ring and the choice of brominating agent.

Starting with a 2-substituted pyridine, such as pyridine-2-carbaldehyde or its protected acetal (B89532) form, the substituent at the C-2 position exerts a significant directing influence. An electron-withdrawing group at C-2, like a formyl group, further deactivates the ring but directs incoming electrophiles to the meta-position (C-5).

Common brominating agents used for this purpose include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govgoogle.com The choice of solvent and catalyst can also be critical. For instance, the bromination of 2-amino-4-chloropyridine (B16104) with NBS in dichloromethane (B109758) proceeds efficiently to yield the 5-bromo derivative. google.com In some cases, activating the pyridine ring by forming the corresponding N-oxide can enhance reactivity towards halogenation, although this typically directs substitution to the C-2 and C-4 positions. acs.orgresearchgate.netnih.gov Therefore, for 5-bromination, direct bromination of a suitably 2-substituted pyridine is often the more direct approach.

| Pyridine Precursor | Brominating Agent | Conditions | Position of Bromination | Reference |

|---|---|---|---|---|

| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | CH2Cl2, 0 °C | 5 | google.com |

| Pyridine N-Oxide Derivatives | (COBr)2/Et3N | CH2Br2, 0 °C | 2 | researchgate.net |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide / p-toluenesulfonic anhydride | Mild conditions | 2 | tcichemicals.com |

| Uracil Nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH2Cl2, rt | 5 | nih.gov |

Halogen Exchange Reactions in Pyridine Synthesis

Halogen exchange reactions provide an alternative and powerful route to 5-bromopyridines, often starting from other halogenated pyridines or from 5-aminopyridines. science.govfrontiersin.org These methods can offer excellent regioselectivity when the precursor is readily available.

One prominent method is the lithium-halogen exchange, where an aryl halide (e.g., a 5-iodo- or 5-chloropyridine derivative) is treated with an organolithium reagent, such as n-butyllithium, at low temperatures. researchgate.net This generates a highly reactive 5-lithiopyridine intermediate, which can then be quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to install the bromine atom precisely at the 5-position. researchgate.netacs.org Careful control of temperature is often necessary to avoid side reactions. researchgate.net

Another approach involves the Sandmeyer reaction, which transforms an amino group into a bromine. A 5-aminopyridine precursor can be converted into a diazonium salt using sodium nitrite (B80452) in a strong acid. Subsequent treatment with a copper(I) bromide (CuBr) solution replaces the diazonium group with a bromine atom. A similar transformation is described for the synthesis of 5-Bromo-2,4-dichloropyridine from an amino precursor via diazotization followed by reaction with cuprous chloride. google.com

| Precursor | Method | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 5-Iodopyridine derivative | Lithium-Halogen Exchange | 1. n-BuLi 2. Electrophilic Br source | 5-Bromopyridine derivative | researchgate.net |

| 2,5-Dibromopyridine (B19318) | Selective Lithium-Halogen Exchange | n-BuLi | 5-Bromo-2-lithiopyridine | acs.org |

| 5-Aminopyridine derivative | Sandmeyer-type Reaction | 1. NaNO2, H+ 2. CuBr | 5-Bromopyridine derivative | google.com |

| Aryl Iodide/Bromide | Nickel-Mediated Exchange | NiCl2 or NiBr2, DMF | Aryl Chloride/Bromide | frontiersin.org |

Formation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane group serves as a common protecting group for aldehydes and ketones. organic-chemistry.org Its formation is a key step in synthesizing the title compound from its carbonyl precursor, typically 5-bromopyridine-2-carbaldehyde (B1277881). chemicalbook.comnih.gov This transformation is generally achieved through acetalization or ketalization with ethylene (B1197577) glycol.

Acid-Catalyzed Acetalization of Pyridine-2-carbaldehyde Derivatives with Ethylene Glycol

The most standard method for forming the 1,3-dioxolane ring from an aldehyde is the acid-catalyzed reaction with ethylene glycol. organic-chemistry.org The reaction involves treating 5-bromopyridine-2-carbaldehyde with ethylene glycol in the presence of a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org

This reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the formation of the acetal product. organic-chemistry.org This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus, with toluene (B28343) or benzene (B151609) as the solvent. organic-chemistry.org Alternatively, chemical or physical water scavengers like molecular sieves can be employed. organic-chemistry.org A variety of acid catalysts can be used, with p-toluenesulfonic acid (PTSA) being one of the most common. organic-chemistry.org

| Carbonyl Compound | Diol | Catalyst | Key Condition | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Ethylene Glycol | p-Toluenesulfonic acid (PTSA) | Toluene, reflux with Dean-Stark | organic-chemistry.org |

| Aldehydes/Ketones | 1,2-Ethanediol | Brønsted or Lewis Acid | Water removal | organic-chemistry.org |

| Salicylaldehyde | Various Diols | Montmorillonite (B579905) K10 | Short reaction times | nih.gov |

| Carbonyl Compounds | Ethylene Glycol | Silica (B1680970) gel or alumina | No solvent, under pressure | researchgate.net |

Ketalization of Pyridine-2-acyl Precursors

The formation of a ketal from a pyridine-2-acyl precursor (a ketone) follows the same chemical principles as the acetalization of an aldehyde. The ketone, for example, 2-acetyl-5-bromopyridine, is reacted with ethylene glycol under acidic conditions.

Generally, ketones are less reactive towards nucleophilic attack than aldehydes due to steric hindrance and electronic effects. Consequently, the ketalization reaction may require more forcing conditions, such as higher temperatures or longer reaction times, compared to the corresponding acetalization. The same strategies for water removal, such as a Dean-Stark trap, are employed to ensure a high yield of the desired 1,3-dioxolane product. organic-chemistry.org

Alternative Methods for Cyclic Acetal Formation

Besides the standard acid-catalyzed reaction with a Dean-Stark apparatus, several alternative methods have been developed to form 1,3-dioxolanes under milder or more convenient conditions. thieme-connect.de

One approach is to use reagents that act as both a catalyst and a dehydrating agent. For instance, trialkyl orthoformates, such as trimethyl orthoformate (TMOF), can be used. organic-chemistry.orgnih.gov TMOF reacts with the water generated during the reaction to produce methanol (B129727) and methyl formate, effectively removing it from the equilibrium. This method often allows the reaction to proceed under milder conditions. nih.gov

The use of solid acid catalysts, such as montmorillonite clays (B1170129) or iodine adsorbed on silica gel, offers advantages in terms of simplified workup, as the catalyst can be removed by simple filtration. organic-chemistry.orgnih.gov Another distinct strategy is the conversion of a dithioacetal to an acetal. This method is advantageous as it proceeds under basic conditions, providing an orthogonal approach for substrates that are sensitive to acid. thieme-connect.de

| Method | Key Reagents | Advantage | Reference |

|---|---|---|---|

| Chemical Dehydration | Trialkyl Orthoformate (e.g., TMOF) | Mild conditions, no Dean-Stark needed | organic-chemistry.orgnih.gov |

| Solid Acid Catalysis | Montmorillonite K10, Iodine/Silica Gel | Easy catalyst removal, mild conditions | organic-chemistry.orgnih.gov |

| Transacetalization | 2,2-Dimethoxypropane, Acid Catalyst | Drives equilibrium by formation of acetone (B3395972) | - |

| Thioacetal-Acetal Interconversion | Disulfonium salt, Diol, Base | Performed under basic conditions | thieme-connect.de |

Convergent and Divergent Synthetic Pathways to 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

A divergent synthetic pathway is particularly advantageous when a common intermediate can be used to generate a library of related compounds. For this compound, the key intermediate is 2,5-dibromopyridine . This versatile starting material allows for selective functionalization at two distinct positions. The bromine atom at the C2 position is generally more reactive towards metal-halogen exchange and nucleophilic substitution than the bromine at the C5 position. This reactivity difference is the cornerstone of the divergent approach.

The synthesis typically proceeds in three main stages:

Synthesis of 2,5-dibromopyridine: This precursor can be prepared from inexpensive starting materials like 2-aminopyridine. One common method involves a Sandmeyer reaction, where 2-amino-5-bromopyridine (B118841) is converted to its diazonium salt and subsequently replaced with bromine. heteroletters.orggoogle.com Optimized procedures for this step have achieved yields as high as 83-93%. heteroletters.org

Selective Formylation: The 2,5-dibromopyridine undergoes a selective metal-halogen exchange at the C2 position. This is typically achieved using a Grignard reagent like isopropyl magnesium chloride or an organolithium reagent at controlled low temperatures. The resulting organometallic intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to install a formyl group, yielding 5-bromo-2-pyridinecarboxaldehyde . google.com

Acetalization: The final step is the protection of the aldehyde group as a cyclic acetal. 5-bromo-2-pyridinecarboxaldehyde is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the target compound, this compound. prepchem.com This reaction is generally high-yielding and clean.

This pathway is considered divergent because the 2,5-dibromopyridine intermediate can be used to synthesize a wide array of other disubstituted pyridines by employing different electrophiles or coupling reactions at the C2 or C5 positions.

A convergent synthetic pathway , where separately synthesized fragments are combined in a late stage, is less common for a molecule of this size and structure. Conceptually, one could imagine the coupling of a pre-formed 5-bromopyridin-2-yl organometallic species with a dioxolane-containing electrophile. However, the more practical and widely documented approach follows the linear/divergent sequence described above, where the formylation step can be viewed as the convergence of the pyridine core with a one-carbon electrophile.

The following table summarizes a typical divergent route to the target compound.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1 | 2-Amino-5-bromopyridine | 1. HBr, NaNO₂ (Sandmeyer reaction) | 2,5-Dibromopyridine | ~60-93% heteroletters.orggoogle.com |

| 2 | 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, THF, -15°C2. DMF | 5-Bromo-2-pyridinecarboxaldehyde | High google.com |

| 3 | 5-Bromo-2-pyridinecarboxaldehyde | Ethylene glycol, p-toluenesulfonic acid, Benzene, reflux | This compound | ~82% prepchem.com |

Considerations for Scalable Academic Synthesis Protocols

Transitioning a synthetic protocol from a small-scale discovery setting to a multigram academic scale requires careful consideration of several practical factors to ensure safety, efficiency, and cost-effectiveness. nih.gov The synthesis of this compound is amenable to scale-up, particularly when focusing on the robust preparation of its key intermediates. heteroletters.org

Starting Material and Reagent Selection:

Safety: The synthesis involves several hazardous reagents. The Sandmeyer reaction to produce 2,5-dibromopyridine generates diazonium salts, which are potentially explosive. heteroletters.orggoogle.com Modified protocols that avoid copper halides in favor of liquid bromine can offer a more convenient process. heteroletters.org The use of organolithium reagents requires strict anhydrous conditions and careful temperature control, while Grignard reagents can sometimes provide a safer alternative with more manageable reaction temperatures (-15°C vs. -78°C). google.com

Reaction Conditions and Purification:

Temperature Control: For large-scale reactions, avoiding cryogenic temperatures is often a priority. The formylation step via a Grignard reagent can be performed at a manageable -15°C. google.com

Isolation Methods: Scalable protocols should favor purification techniques like crystallization, precipitation, or distillation over large-scale column chromatography. The synthesis of 2,5-dibromopyridine often yields a solid product that can be isolated by simple filtration. chemicalbook.com Similarly, the final product can be purified by distillation. prepchem.com

Process Efficiency:

Waste Reduction: Modern scalable syntheses also consider environmental impact. Processes that allow for solvent recycling can improve the commercial and environmental feasibility of the synthesis. heteroletters.org

The table below outlines the key considerations for scaling the synthesis of this compound.

| Consideration | Aspect of Synthesis | Scalability Advantage | Potential Challenge |

| Starting Materials | Synthesis of 2,5-dibromopyridine | Use of inexpensive 2-aminopyridine. heteroletters.org | N/A |

| Key Transformation | Sandmeyer Reaction | High yields (~83% overall) have been reported. heteroletters.org | In situ formation of potentially unstable diazonium salts requires strict temperature control. google.com |

| Key Transformation | Metal-Halogen Exchange | Grignard reagents allow for less extreme temperatures (-15°C) than some organolithium protocols. google.com | Requires strict anhydrous conditions and handling of pyrophoric reagents. |

| Purification | Isolation of intermediates and final product | Products can often be isolated by precipitation, filtration, or distillation, avoiding large-scale chromatography. prepchem.comchemicalbook.com | Impurities from side reactions may require additional purification steps. |

Reactivity Profiles and Strategic Transformations of 5 Bromo 2 1,3 Dioxolan 2 Yl Pyridine

Chemical Reactivity of the Aryl Bromide Moiety at Position 5

The bromine atom at the 5-position of the pyridine (B92270) ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. Its position on the electron-deficient pyridine ring makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, provides the most powerful and widely used methods for functionalizing aryl halides like 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine. These reactions enable the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. organic-chemistry.org For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.

The reaction mechanism involves a catalytic cycle comprising three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. nih.gov

Typical conditions involve a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system such as dioxane/water or DME. nih.govrsc.org The presence of the dioxolane group is generally compatible with these basic reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, also catalyzed by palladium or nickel complexes. wikipedia.orgnrochemistry.com Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi reaction a powerful alternative to other cross-coupling methods. numberanalytics.com

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com A key advantage of Negishi coupling is that the transmetalation step is often very fast and does not require a base, allowing the reaction to proceed under neutral conditions. rsc.org This can be beneficial for substrates sensitive to basic environments. The preparation of organozinc reagents can be achieved from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnCl₂. nrochemistry.com

Table 2: Representative Negishi Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Stille Coupling: The Stille reaction pairs an organic halide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.orgnumberanalytics.com A significant advantage of this method is the stability of organostannane reagents to air and moisture, and their compatibility with a vast array of functional groups. wikipedia.orgnih.gov The reaction mechanism follows the same general catalytic cycle. wikipedia.org However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. numberanalytics.com

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which enhances the transmetalation step. nih.gov This reaction provides a direct route to arylalkynes from this compound.

Table 3: Representative Stille and Sonogashira Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|---|

| Stille Coupling | This compound | Arylstannane | Pd(PPh₃)₄ | 5-Aryl-2-(1,3-dioxolan-2-yl)pyridine |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. wikipedia.org

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. However, in this compound, there are no additional strong activating groups. Therefore, SNAr reactions at the 5-position generally require harsh conditions, such as high temperatures and very strong nucleophiles or bases. The mechanism proceeds via an initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity. wikipedia.org

Reductive Coupling and Other Halogen-Dependent Transformations

The carbon-bromine bond in this compound can also undergo transformations involving reduction.

Reductive Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with hydride reagents. This transformation is useful when the bromo-substituted pyridine is used as a temporary directing group or when the parent des-bromo compound is desired.

Reductive Coupling (Homocoupling): In the presence of certain transition metals like nickel or palladium under reducing conditions, aryl halides can undergo homocoupling to form biaryl compounds. For example, treatment of this compound with a zero-valent nickel complex (e.g., generated in situ from NiCl₂ and zinc powder) could potentially yield 2,2'-bis(1,3-dioxolan-2-yl)-5,5'-bipyridine. This type of reaction, often referred to as Ullmann-type coupling when mediated by copper, provides a direct route to symmetrical bipyridines.

Chemical Reactivity and Protective Group Chemistry of the 1,3-Dioxolane (B20135) Moiety at Position 2

The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality at the 2-position of the pyridine ring. Its stability and the methods for its removal are critical considerations in multi-step syntheses.

Cyclic acetals like 1,3-dioxolane are known for their considerable stability under a wide range of reaction conditions, particularly those that are neutral or basic. wikipedia.org This stability is crucial when performing reactions on other parts of the this compound molecule, especially at the C5-bromo position. The acetal (B89532) moiety is generally inert to nucleophiles, organometallic reagents, and reducing agents. wikipedia.org

This stability allows for the selective functionalization of the C-Br bond through various transition metal-catalyzed cross-coupling reactions without affecting the protected aldehyde. For instance, Suzuki-Miyaura cross-coupling reactions, which are typically performed under basic conditions (e.g., using K₃PO₄, Na₂CO₃, or Cs₂CO₃) with a palladium catalyst, can be successfully carried out on the 5-bromo position while the 1,3-dioxolane ring remains intact. mdpi.comresearchgate.net The tolerance of the acetal group to these conditions makes this compound an excellent substrate for building complex biaryl and heteroaryl structures.

Table 1: Stability of the 1,3-Dioxolane Group Under Common Cross-Coupling Conditions

| Reaction Type | Typical Catalyst | Typical Base | Solvent(s) | 1,3-Dioxolane Stability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, Toluene (B28343), DME | Stable |

| Stille Coupling | Pd(PPh₃)₄ | (none required) | Toluene, THF | Stable |

| Heck Coupling | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Stable |

| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | Stable |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Stable |

While the 1,3-dioxolane group is stable under basic and neutral conditions, it is designed to be readily cleaved under acidic conditions to regenerate the parent aldehyde. wikipedia.org The deprotection of this compound to yield 5-bromo-2-pyridinecarboxaldehyde is a crucial step after modifications at other positions have been completed.

This transformation is typically achieved through acid-catalyzed hydrolysis. A variety of acid catalysts, both Brønsted and Lewis acids, can be employed. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule. Common methods involve treatment with aqueous solutions of mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an organic cosolvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). For substrates sensitive to strong acids, milder conditions using organic acids like p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) in wet solvents are effective.

Table 2: Common Reagents for the Deprotection of 1,3-Dioxolane to Aldehyde

| Reagent(s) | Solvent(s) | Typical Conditions |

|---|---|---|

| HCl (aq) | Acetone, THF, or Dioxane | Room Temperature to 50 °C |

| H₂SO₄ (aq) | THF / H₂O | Room Temperature |

| p-Toluenesulfonic acid (p-TsOH) | Acetone / H₂O | Room Temperature to Reflux |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone / H₂O, CH₂Cl₂ / H₂O | Room Temperature to Reflux |

| Acetic Acid / H₂O | THF | Reflux |

Direct chemical transformation of the acetal carbon (C2 of the dioxolane ring) while it is part of the cyclic structure is uncommon, as the primary purpose of the group is protection through inertness. The sp³-hybridized acetal carbon is not electrophilic and is resistant to nucleophilic attack under standard conditions. However, under specific catalytic conditions, reactions involving the acetal C-O bonds can occur. For example, hydrogenolysis of certain acetal structures can lead to reductive cleavage of a C-O bond. In a study involving a different 2-pyridylacetal, hydrogenolysis with Pd/C resulted in the reductive cleavage of one of the acetal C-O bonds. nih.gov While not performed on the title compound, this suggests that under specific catalytic reductive conditions, the integrity of the dioxolane ring could be compromised. For the vast majority of synthetic applications involving this compound, the acetal carbon center is considered a non-reactive site.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound possesses several sites of reactivity: the bromine-substituted C5 position (discussed in the context of acetal stability), the unsubstituted C3, C4, and C6 positions, and the nitrogen atom itself.

The pyridine ring is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the C-H bonds can be functionalized through other means, such as deprotonation (metalation) or transition metal-catalyzed C-H activation.

Directed ortho Metalation (DoM): The substituents at the C2 position of a pyridine ring can direct lithiation to the C3 position. clockss.orgharvard.edu The oxygen atoms of the 1,3-dioxolane group, along with the pyridine nitrogen, can potentially act as a directing metalation group (DMG) by coordinating to an organolithium base like n-butyllithium or lithium diisopropylamide (LDA). wikipedia.orgorganic-chemistry.org This chelation would stabilize the lithiated intermediate at the C3 position, allowing for subsequent reaction with various electrophiles to introduce new functional groups. This strategy provides a powerful method for regioselective synthesis of 2,3-disubstituted pyridine derivatives.

Transition Metal-Catalyzed C-H Borylation: Another strategy for functionalizing the pyridine ring is iridium-catalyzed C-H borylation. Studies on the closely related 5-bromo-2-cyanopyridine (B14956) have shown that this reaction can provide a mixture of C3 and C4 borylated products. nih.gov Given the electronic similarities between the cyano group and the acetal-protected aldehyde, it is plausible that this compound would exhibit similar reactivity, allowing for the introduction of a boronic ester at the C3 and C4 positions. These borylated intermediates can then participate in subsequent cross-coupling reactions.

The C6 position is adjacent to the nitrogen atom and is also susceptible to functionalization, often via nucleophilic attack on activated pyridine species or through specific metal-catalyzed C-H activation protocols.

Table 3: Potential Functionalization Strategies for Unsubstituted Positions

| Position | Method | Reagent(s) | Potential Product |

|---|

In transition metal-catalyzed reactions, such as Suzuki coupling at the C5-bromo position, the initial step often involves coordination of the pyridine nitrogen to the palladium catalyst. This coordination can influence the electronic properties of the pyridine ring and the subsequent steps of the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com

In the context of directed ortho metalation, the coordination of the nitrogen atom to the lithium base is fundamental to the regioselectivity of the deprotonation. clockss.orgharvard.edu The nitrogen atom, in concert with the dioxolane oxygens, forms a stable chelate with the lithium ion, positioning the base for selective abstraction of the C3 proton. This directing effect is a powerful tool for controlling reactivity and achieving specific substitution patterns that would be difficult to obtain through other synthetic methods.

Applications of 5 Bromo 2 1,3 Dioxolan 2 Yl Pyridine As a Building Block in Complex Chemical Synthesis

Construction of Diverse Substituted Pyridine (B92270) Derivatives

The dual functionality of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine provides a strategic advantage for creating a library of substituted pyridine derivatives. Chemists can selectively manipulate either the bromo or the protected aldehyde group, or both, in a controlled sequence.

The bromine atom at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing biaryl systems and introducing various functional groups. core.ac.ukresearchgate.net These reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. core.ac.ukresearchgate.netmdpi.com This is a widely used method for synthesizing 5-aryl- or 5-heteroarylpyridines. The reaction is typically catalyzed by a palladium complex such as Tetrakis(triphenylphosphine)palladium(0) in the presence of a base. mdpi.comnih.gov

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield 5-alkynylpyridine derivatives. wikipedia.orglibretexts.orgnih.govresearchgate.netorganic-chemistry.org These products are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This allows for the direct installation of amino groups, leading to the synthesis of 5-aminopyridine derivatives which are precursors to many biologically active compounds.

The 1,3-dioxolane (B20135) group at the C-2 position is an acetal (B89532) that effectively protects the reactive aldehyde functionality. This group is stable under the basic conditions often employed in the aforementioned cross-coupling reactions. After functionalizing the C-5 position, the aldehyde can be easily regenerated by acidic hydrolysis. The resulting 5-substituted-2-pyridinecarboxaldehyde is a valuable intermediate itself, ready for subsequent reactions such as Wittig olefination, reductive amination, or condensation to build more complex side chains. nih.govtcichemicals.com

The following table illustrates the potential transformations starting from this compound:

| Reaction Type | Reagent | Functional Group Introduced at C-5 | Subsequent Deprotection Yields |

| Suzuki Coupling | Arylboronic Acid | Aryl | 5-Aryl-2-pyridinecarboxaldehyde |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | 5-Alkynyl-2-pyridinecarboxaldehyde |

| Buchwald-Hartwig | Amine (R₂NH) | Amino (-NR₂) | 5-Amino-2-pyridinecarboxaldehyde |

Synthesis of Fused Heterocyclic Ring Systems and Polycycles

The derivatives obtained from this compound are excellent starting materials for constructing fused heterocyclic systems. These polycyclic structures are common motifs in pharmaceuticals and materials science. The synthesis typically involves an initial cross-coupling reaction to install a suitable functional group, followed by an intramolecular cyclization event.

For instance, a 5-aminopyridine derivative, synthesized via Buchwald-Hartwig amination, can be used to build fused pyrimidine (B1678525) rings. The amino group, once introduced, can react with an adjacent group or a newly introduced side chain to close a new ring. For example, if the aldehyde at the C-2 position is liberated and then converted into another reactive moiety, it can participate in a condensation-cyclization cascade with the C-5 amino group to form systems like pyrido[2,3-d]pyrimidines. Similarly, cyclization of appropriately substituted amino-heterocycles is a known strategy for producing fused systems like pyrrolo[3,4-c]isoquinolines. researchgate.netresearchgate.net

Another strategy involves introducing a group at the C-5 position that contains a nucleophile and an electrophile. This can trigger a cyclization reaction, often referred to as an annulation, to form a new ring fused to the pyridine core. The tert-amino effect is one such strategy where an ortho-substituted N,N-dialkylaniline can undergo cyclization, demonstrating a pathway to fused systems. nih.gov While direct examples starting from the title compound are specific to proprietary syntheses, the functional group handles it possesses (a latent aldehyde and a site for nucleophilic/organometallic substitution) make it an ideal candidate for such synthetic strategies aimed at producing fused heterocycles like thiazolo-2-pyridones or other complex polycycles. nih.gov

Precursor in the Synthesis of Advanced Organic Scaffolds

The versatility of this compound extends to its use as a foundational element in the synthesis of larger, more complex molecular frameworks known as advanced organic scaffolds.

In the multi-step total synthesis of natural products and complex pharmaceuticals, small, well-defined building blocks are essential. nih.gov this compound serves this role perfectly. A synthetic chemist can use it to introduce a 5-substituted pyridine-2-carbaldehyde moiety deep within a complex molecular target.

The typical synthetic sequence involves:

Coupling: A palladium-catalyzed reaction at the C-5 position to attach the pyridine ring to another part of the target molecule.

Deprotection: Removal of the dioxolane group to unmask the aldehyde.

Elaboration: Transformation of the aldehyde into a more complex functional group or side chain.

This stepwise approach allows for the controlled and predictable assembly of intricate molecular architectures. The pyridine ring itself is a common feature in many bioactive molecules, and this building block provides a reliable method for its incorporation.

Pyridine-containing ligands, particularly bipyridines and terpyridines, are of paramount importance in coordination chemistry and catalysis. They are used to create organometallic complexes with specific electronic and steric properties. This compound is an excellent precursor for such ligands.

Through a Suzuki coupling reaction, it can be coupled with a pyridylboronic acid (or vice-versa) to generate a bipyridine scaffold. The resulting molecule would contain a bipyridine core, which is an excellent chelating agent for various transition metals, along with a protected formyl group that can be used for further modification. For example, the aldehyde can be converted into an imine or another coordinating group, leading to the formation of tridentate or higher-denticity ligands. These advanced ligands are crucial for developing new catalysts for organic synthesis and for creating novel materials with interesting photophysical properties.

The research findings on the synthesis of such ligands often highlight the following steps:

Palladium-catalyzed cross-coupling of the bromopyridine component with a suitable organometallic partner.

Purification of the resulting multi-ring scaffold.

Complexation with a metal salt to form the final organometallic complex.

This methodology demonstrates the utility of this compound as a key starting material in the field of organometallic chemistry.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 1,3 Dioxolan 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most fundamental insights into the molecular structure of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the dioxolane ring. The aromatic region would typically display three signals corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the bromine atom and the dioxolane substituent. The proton at position 6, being adjacent to the nitrogen atom, would likely appear at the most downfield chemical shift. The protons on the dioxolane ring would appear as a set of multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show signals for the five carbons of the pyridine ring and the three carbons of the dioxolane moiety. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The chemical shifts of the pyridine ring carbons provide valuable information about the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.8 - 8.0 | - |

| H4 | 7.6 - 7.8 | - |

| H6 | 8.5 - 8.7 | - |

| Dioxolane CH | 5.7 - 5.9 | - |

| Dioxolane CH₂ | 4.0 - 4.2 | - |

| C2 | - | 155 - 158 |

| C3 | - | 122 - 125 |

| C4 | - | 140 - 143 |

| C5 | - | 118 - 121 |

| C6 | - | 150 - 153 |

| Dioxolane CH | - | 102 - 105 |

| Dioxolane CH₂ | - | 65 - 68 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to confirm their relative positions. It would also show correlations between the protons within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, it would show correlations between the dioxolane methine proton and the C-2 of the pyridine ring, confirming the attachment of the dioxolane group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded or coupled through a few bonds. This can be useful for determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₈H₈BrNO₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]+ | 228.9793 | 230.9772 |

| [M+H]+ | 229.9871 | 231.9851 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹.

C=N and C=C stretching (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-O stretching (dioxolane ring): Strong absorptions in the 1000-1200 cm⁻¹ range are indicative of the C-O bonds in the acetal (B89532) group.

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹, would correspond to the C-Br bond.

Analysis of the IR spectrum of a related compound, 5-bromo-2-nitropyridine, shows characteristic vibrations for the pyridine ring and the substituent groups, which aids in the interpretation of the spectrum of the title compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=N, C=C) Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1200 |

| C-Br Stretch | 500 - 600 |

X-ray Diffraction Crystallography for Solid-State Structural Determination (of related compounds or derivatives)

While a crystal structure for this compound itself may not be readily available in the public domain, X-ray diffraction crystallography of related compounds and derivatives provides invaluable information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of 5-bromopyridine-2,3-diamine reveals the precise geometry of the brominated pyridine ring. researchgate.net In such structures, the C-Br bond length and the planarity of the pyridine ring can be accurately determined. Furthermore, the analysis of crystal packing can reveal important non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the macroscopic properties of the material. The crystal structure of another related compound, 2-amino-5-bromopyridinium (2-amino-5-bromopyridine)tribromocuprate(II), also provides detailed structural parameters for the 2-amino-5-bromopyridine (B118841) moiety. researchgate.net These studies of analogous structures allow for informed predictions about the likely solid-state structure of this compound.

Table 4: Representative Crystallographic Data for a Related 5-Bromopyridine Derivative

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.07 |

| b (Å) | 10.53 |

| c (Å) | 11.89 |

| β (°) | 104.49 |

Data for 5-bromopyridine-2,3-diamine. researchgate.net

Computational and Theoretical Investigations of 5 Bromo 2 1,3 Dioxolan 2 Yl Pyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. Studies on related bromopyridine structures have demonstrated the utility of DFT in understanding their chemical nature. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity. espublisher.com

For 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine, FMO analysis would predict that the HOMO is likely distributed over the electron-rich pyridine (B92270) ring and the bromine atom, marking these as potential sites for electrophilic attack. The LUMO would be expected to be delocalized across the pyridine ring system, indicating its susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a framework for comparing the reactivity of different molecules.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to the ionization potential and the capacity to donate an electron. |

| LUMO Energy (ELUMO) | - | Relates to the electron affinity and the capacity to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when a molecule gains an electron. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to undergo chemical reactions. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature or electron-accepting capability of a molecule. |

This table outlines the key reactivity indices derived from DFT calculations. The specific values for this compound would require a dedicated computational study.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netyoutube.com It is invaluable for predicting how molecules will interact. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, an EPS map would show a significant negative potential around the electronegative nitrogen atom of the pyridine ring. The oxygen atoms in the dioxolane ring would also exhibit negative potential. In contrast, positive potential would be expected around the hydrogen atoms of the pyridine and dioxolane rings. This visual information complements FMO analysis in identifying reactive sites. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. ucl.ac.uk By simulating the motions of atoms and molecules, MD can reveal important information about conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to study the rotational freedom around the single bond connecting the pyridine and dioxolane rings. This would help determine the most stable conformations of the molecule in different environments (e.g., in various solvents or in the presence of a catalyst). Furthermore, simulations can model how the molecule interacts with solvent molecules or other reactants, providing insight into solvation effects and the initial steps of a chemical reaction. youtube.com

Computational Catalysis Studies for Elucidation of Reaction Mechanisms and Transition States

This compound is a potential substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. Computational catalysis studies, often using DFT, are essential for mapping out the detailed reaction pathways of these complex transformations. mdpi.com

These studies involve calculating the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate. nih.gov For example, in a palladium-catalyzed Suzuki coupling, computational methods can model the key steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst. By identifying the highest energy transition state, researchers can determine the rate-limiting step of the reaction and rationally design more efficient catalytic systems. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net By developing a mathematical model based on a set of known compounds, the properties of new or untested molecules can be predicted.

While specific QSPR models for this compound are not widely documented, the methodology could be applied to predict a range of its properties, such as boiling point, solubility, or chromatographic retention time. This would involve calculating a series of molecular descriptors (e.g., topological, electronic, steric) for a group of related pyridine derivatives and using statistical methods to build a predictive model. chemrevlett.comnih.gov Such models are valuable tools in chemical engineering and drug discovery for screening compounds and optimizing processes without the need for extensive experimental work. nih.gov

Future Perspectives and Emerging Research Avenues for 5 Bromo 2 1,3 Dioxolan 2 Yl Pyridine Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry's increasing focus on environmental stewardship is driving the development of greener synthetic methods. For 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine and its derivatives, future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

Key research directions include:

Flow Chemistry: Continuous flow processes offer superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automated, scalable production. sci-hub.semdpi.comacs.org Applying flow chemistry to the synthesis and subsequent functionalization of this compound could lead to higher yields, improved purity, and a significantly reduced environmental footprint compared to traditional batch processing. sci-hub.seresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for various organic transformations. nih.govacs.org Future protocols may employ microwave irradiation for cross-coupling or condensation reactions involving this compound, aligning with green chemistry principles by improving energy efficiency. nih.govacs.org

Alternative Catalysis: Research into replacing precious metal catalysts (like palladium) with more abundant and less toxic alternatives, such as iron, is a major goal of green chemistry. rsc.org Developing iron-catalyzed cross-coupling reactions for the bromine atom on the pyridine (B92270) ring would represent a significant step towards sustainability. rsc.org

Solvent-Free Reactions: Designing reactions that proceed without a solvent or in greener solvents (like water or bio-derived solvents) is another critical avenue. rsc.org For instance, solvent- and halide-free C-H functionalization approaches could be adapted for derivatives of this compound. rsc.org

| Protocol | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, high reproducibility, reduced energy consumption. | Continuous production and multi-step functionalization. | sci-hub.semdpi.comacs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. | Accelerated Suzuki or Buchwald-Hartwig coupling reactions. | nih.govacs.org |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability. | Iron-catalyzed C-Br bond functionalization. | rsc.org |

| Solvent-Free C-H Functionalization | Atom economy, reduced waste, simplified purification. | Direct introduction of functional groups onto the pyridine ring. | rsc.org |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of modern drug discovery and materials science necessitates rapid exploration of chemical space. Automated synthesis and High-Throughput Experimentation (HTE) are transformative technologies that can significantly accelerate research involving this compound.

Future applications in this area include:

Reaction Optimization: HTE platforms, utilizing multi-well plates, can screen hundreds or thousands of reaction conditions (catalysts, ligands, bases, solvents) in parallel. scienceintheclassroom.orgnih.govunchainedlabs.com This is particularly valuable for optimizing challenging cross-coupling reactions at the C5-bromo position, rapidly identifying the most efficient conditions with minimal material consumption. scienceintheclassroom.orgacs.org

Library Synthesis: Automated platforms can be programmed to perform multi-step synthetic sequences, enabling the rapid generation of large libraries of derivatives from this compound. researchgate.netnih.govyoutube.com This is crucial for structure-activity relationship (SAR) studies in drug discovery.

Data-Driven Discovery: The large datasets generated by HTE can be used to train machine learning algorithms. mit.edu These models can then predict the outcomes of new reactions, guiding experimental design and uncovering novel reactivity patterns for pyridine derivatives.

| Technology | Primary Function | Key Benefit | References |

|---|---|---|---|

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions in parallel. | Accelerates optimization, conserves materials, enables discovery of novel conditions. | scienceintheclassroom.orgnih.govunchainedlabs.comacs.org |

| Automated Synthesis Platforms | Execution of programmed, multi-step synthetic sequences. | Enables rapid library synthesis for SAR studies with high reproducibility. | researchgate.netnih.govyoutube.com |

| Machine Learning Integration | Analyzes large HTE datasets to build predictive models. | Guides experimental design, filters out unlikely reactions, accelerates discovery. | mit.edu |

Exploration of Novel Functionalization Strategies for Enhanced Chemical Diversity

While traditional cross-coupling reactions are well-established for aryl bromides, emerging research focuses on novel methods to functionalize the pyridine core, offering new pathways to chemical diversity.

Promising research avenues are:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and powerful tool for generating radical intermediates. acs.orgacs.org This could enable novel functionalizations of the pyridine ring, such as C-H functionalization at other positions or unique coupling reactions that are inaccessible through traditional thermal methods. chemeurope.com

Direct C-H Functionalization: Bypassing the pre-functionalization required for cross-coupling, direct C-H functionalization is a highly atom-economical strategy. nih.govresearchgate.netrsc.org Future research could develop regioselective methods to functionalize the C-H bonds at the C3, C4, or C6 positions of the this compound scaffold, providing direct access to new derivatives.

Dual-Functionality Exploitation: Developing one-pot reactions that simultaneously or sequentially modify both the C-Br bond and the protected aldehyde group can streamline the synthesis of complex molecules. This could involve, for example, an initial cross-coupling reaction followed by an in-situ deprotection and condensation.

| Strategy | Mechanism/Principle | Potential Outcome for this compound | References |

|---|---|---|---|

| Photoredox Catalysis | Generation of radical intermediates using visible light. | Mild conditions for C-H alkylation, arylation, or other radical additions. | acs.orgacs.orgchemeurope.com |

| Direct C-H Functionalization | Activation and substitution of a C-H bond without prior functionalization. | Direct installation of aryl, alkyl, or heteroatom groups at C3, C4, or C6. | nih.govresearchgate.netrsc.org |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between the C-Br bond and a boronic acid. | Formation of a new C-C bond by attaching various aryl or vinyl groups at C5. | mdpi.com |

Expansion into New Areas of Materials Science and Supramolecular Chemistry

The rigid, electron-deficient nature of the pyridine ring, combined with its capacity for functionalization, makes this compound an attractive precursor for advanced materials.

Future research will likely explore its use in:

Organic Electronics: Pyridine derivatives are widely used as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org Derivatives of this compound could be synthesized and evaluated as novel ETMs or hole-transporting materials (HTMs), where tuning the electronic properties via substitution at the C5 position could optimize device performance. nih.govacs.orgacs.org

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions. After deprotection of the aldehyde and conversion to a carboxylic acid or other linking group, derivatives of this compound can serve as multitopic ligands for the construction of MOFs. mdpi.comrsc.orgresearchgate.net These porous materials have applications in gas storage, separation, and catalysis. nih.govossila.com

Supramolecular Assemblies: Pyridine-based ligands are fundamental components in coordination-driven self-assembly. rsc.orgoup.comnih.gov By introducing other coordinating groups, derivatives of this compound can be used to construct discrete supramolecular architectures like molecular cages, rectangles, and prisms with potential applications in sensing, catalysis, and molecular recognition. rsc.orgnih.govmdpi.com

| Area | Role of Pyridine Derivative | Potential Application | References |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or hole-transporting material. | Improved efficiency and stability of display and lighting technologies. | rsc.orgrsc.orgnih.govacs.orgacs.org |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand connecting metal nodes. | Gas storage, selective separation, heterogeneous catalysis. | mdpi.comrsc.orgresearchgate.netnih.govossila.com |

| Supramolecular Chemistry | Coordination ligand for self-assembly with metal ions. | Host-guest chemistry, molecular sensing, drug delivery systems. | rsc.orgoup.comnih.govnih.govmdpi.com |

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine, and what parameters critically affect yield?

Answer:

The synthesis typically involves a two-step process:

Halogenation : Bromination at the 5-position of pyridine using reagents like NBS (N-bromosuccinimide) under controlled conditions.

Etherification : Introduction of the 1,3-dioxolan-2-yl group via nucleophilic substitution or coupling reactions. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Temperature : Elevated temperatures (80–120°C) improve kinetics but require careful monitoring to avoid decomposition .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .

- Purification : Silica-gel chromatography or crystallization ensures high purity (>95%) .

Basic: Which analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : H/C NMR confirms substituent positions and purity. For example, the dioxolane ring protons resonate at δ 3.8–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

- HPLC : Assesses purity (>98%) and identifies by-products .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to minimize side products?

Answer:

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for enhanced stability and turnover .

- Base Optimization : KCO or CsCO in aqueous THF improves coupling efficiency .

- Temperature Control : Reactions at 60–80°C balance speed and side-product formation .

- Protecting Groups : Protect reactive sites (e.g., dioxolane oxygen) to prevent undesired cross-talk .

Advanced: How should contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting) be resolved during derivative synthesis?

Answer:

- Cross-Validation : Compare with computational predictions (DFT) or literature analogs .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) .

- 2D Techniques : HSQC and HMBC clarify through-space and through-bond correlations .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

- Neurological Targets : Acts as a precursor for serotonin/dopamine receptor ligands due to its pyridine core and modifiable substituents .

- Proteolysis-Targeting Chimeras (PROTACs) : The bromine atom enables functionalization for E3 ligase recruitment .

- Antimicrobial Agents : Derivatives show activity against Gram-positive bacteria via membrane disruption .

Advanced: How does the 1,3-dioxolan-2-yl group influence the compound’s stability under acidic conditions?

Answer:

- Acid Sensitivity : The dioxolane ring undergoes hydrolysis in strong acids (e.g., HCl), forming a diol. Stability studies in pH 2–7 buffers are recommended .

- Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize the ether during synthetic steps .

- Kinetic Monitoring : Track degradation via H NMR or LC-MS to identify optimal reaction windows .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity .

- Storage : Keep under inert gas (N) at –20°C to prevent bromine displacement or oxidation .

- Waste Disposal : Quench with ethanol/water mixtures before disposal to neutralize reactive intermediates .

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity (e.g., para vs. meta substitution) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (C-5 bromine enhances electrophilicity at C-2/C-4) .

- Machine Learning : Train models on analogous pyridine derivatives to forecast reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.